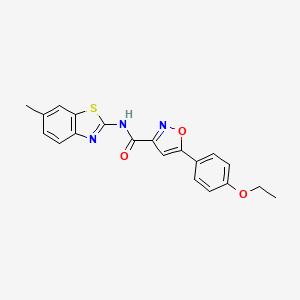

5-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide

Description

5-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a benzothiazolyl group, and an oxazole carboxamide moiety

Properties

IUPAC Name |

5-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S/c1-3-25-14-7-5-13(6-8-14)17-11-16(23-26-17)19(24)22-20-21-15-9-4-12(2)10-18(15)27-20/h4-11H,3H2,1-2H3,(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFASELVFMPTPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the ethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

Attachment of the benzothiazolyl group: This can be done through nucleophilic substitution reactions or coupling reactions using reagents like palladium catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features an ethoxyphenyl group, a benzothiazolyl group, and an oxazole carboxamide moiety. The synthesis typically involves multiple steps:

- Formation of the Oxazole Ring : This is achieved through cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Ethoxyphenyl Group : Often accomplished via electrophilic aromatic substitution reactions.

- Attachment of the Benzothiazolyl Group : This can be done through nucleophilic substitution reactions or coupling reactions using palladium catalysts.

The detailed reaction conditions and reagents can vary based on the specific synthetic route employed.

Medicinal Chemistry

5-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide has shown promise in various therapeutic areas:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, it has been investigated for its effects on different cancer cell lines, showing significant growth inhibition in vitro.

- Antimicrobial Properties : The compound is being explored for its potential as an antimicrobial agent, targeting various pathogens.

Biological Studies

The compound serves as a biochemical probe in enzymatic studies:

- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in disease pathways, which could lead to new therapeutic strategies.

Industrial Applications

In addition to its medicinal uses, this compound is also being studied for applications in materials science:

- Development of New Materials : It can be utilized in creating polymers and coatings with specific properties due to its unique chemical structure.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

- Anticancer Studies : A study published in ACS Omega reported that derivatives similar to this compound exhibited significant anticancer activity against various tumor cell lines with varying degrees of growth inhibition .

- Biochemical Probes : Research indicates that compounds with similar structures have been used successfully as probes for studying enzyme kinetics and protein interactions .

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 5-(4-methoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide

- 5-(4-ethoxyphenyl)-N-(6-chloro-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide

- 5-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxylic acid

Uniqueness

The uniqueness of 5-(4-ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

This comprehensive overview highlights the significance of this compound in various scientific domains

Biological Activity

5-(4-Ethoxyphenyl)-N-(6-methyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

The compound has the following molecular characteristics:

- Molecular Formula : C18H18N2O3S

- Molecular Weight : 342.41 g/mol

- LogP : 3.21 (indicating moderate lipophilicity)

Biological Activity Overview

Research indicates that derivatives of oxazole and benzothiazole exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound under consideration has shown promise in various studies.

Anticancer Activity

Several studies have investigated the anticancer properties of oxazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via p53 activation |

| U937 (Monocytic Leukemia) | 1.20 | Cell cycle arrest at G0-G1 phase |

| HeLa (Cervical Cancer) | 2.41 | Inhibition of DNA replication |

These findings suggest that the compound may induce apoptosis and disrupt normal cell cycle progression in cancer cells.

Antimicrobial Activity

In addition to anticancer effects, compounds containing benzothiazole and oxazole moieties have been noted for their antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Mycobacterium tuberculosis | 7.05 |

These results highlight the potential use of the compound as an antimicrobial agent.

Case Studies

Case Study 1: Anticancer Efficacy

A study published in the European Journal of Medicinal Chemistry evaluated a series of oxazole derivatives for their anticancer activity against MCF-7 and U937 cell lines. The compound exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, indicating its potential as a more effective treatment option .

Case Study 2: Antimicrobial Properties

In a separate investigation focused on antimicrobial activity, researchers synthesized several benzothiazole derivatives, including our compound of interest. The results showed that these derivatives had potent inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antibiotics .

Mechanistic Insights

Molecular docking studies have been conducted to understand the interaction between the compound and its biological targets. The analysis revealed strong hydrophobic interactions between the aromatic rings of the compound and amino acid residues in target proteins, similar to known inhibitors like Tamoxifen . This suggests that structural modifications could enhance its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.